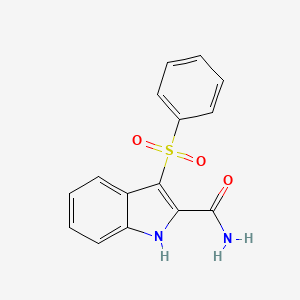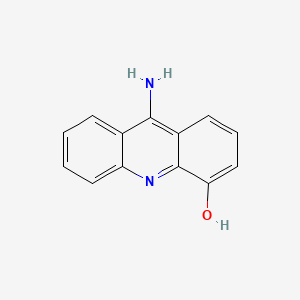
4-Acridinol, 9-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinol, 9-amino- is a chemical compound belonging to the acridine family. Acridines are known for their planar structure and aromatic properties, making them significant in various chemical and biological applications. This compound is characterized by the presence of an amino group at the ninth position and a hydroxyl group at the fourth position on the acridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Acridinol, 9-amino- can be synthesized through several methods. One common approach involves the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydroxylation at the fourth position. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Hydroxylation is typically carried out using hydroxylating agents such as sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods: In industrial settings, the production of 4-Acridinol, 9-amino- often involves large-scale reduction and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acridinol, 9-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The amino group at the ninth position can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Aplicaciones Científicas De Investigación
4-Acridinol, 9-amino- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for studying nucleic acids and proteins due to its strong fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting DNA and inhibiting topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-Acridinol, 9-amino- involves its interaction with DNA. The planar structure allows it to intercalate between DNA base pairs, disrupting the DNA double helix and inhibiting the activity of enzymes such as topoisomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparación Con Compuestos Similares
9-Aminoacridine: Lacks the hydroxyl group at the fourth position, making it less versatile in certain chemical reactions.
4-Hydroxyacridine: Lacks the amino group at the ninth position, affecting its biological activity and fluorescence properties.
Uniqueness: 4-Acridinol, 9-amino- is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
23045-33-2 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
9-aminoacridin-4-ol |
InChI |
InChI=1S/C13H10N2O/c14-12-8-4-1-2-6-10(8)15-13-9(12)5-3-7-11(13)16/h1-7,16H,(H2,14,15) |
Clave InChI |
GDZRJFWQCPISHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

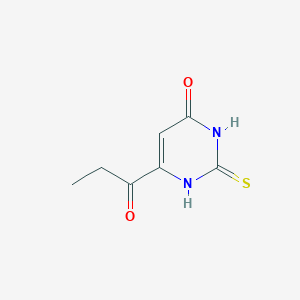
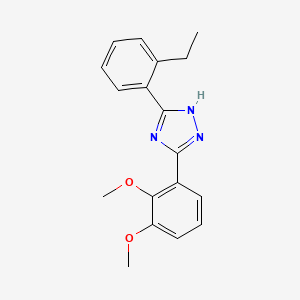
![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
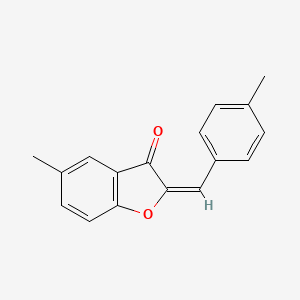
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)



